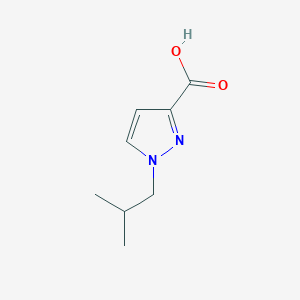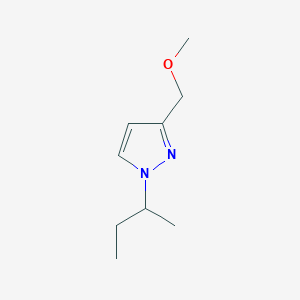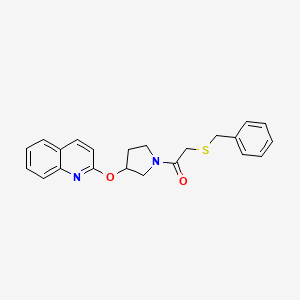
2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure combining benzylthio and quinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves several key steps:
Formation of 3-(quinolin-2-yloxy)pyrrolidine: : This intermediate can be prepared by reacting quinoline-2-ol with pyrrolidine under basic conditions.
Attachment of Benzylthio Group: : This step involves the introduction of the benzylthio group via nucleophilic substitution. Benzylthiol can be reacted with an appropriate electrophilic ethanone derivative in the presence of a base.
Industrial Production Methods
Industrial-scale production might involve optimized reaction conditions and catalysts to increase yield and efficiency. Techniques such as high-throughput screening and continuous flow synthesis could be employed to streamline the process.
Chemical Reactions Analysis
2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : The benzylthio group can be oxidized to form a sulfoxide or sulfone under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
Reduction: : Reductive conditions, such as catalytic hydrogenation, could lead to the reduction of specific functional groups within the molecule.
Substitution Reactions: : The ethanone moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-CPBA
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: : Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: : Sulfoxide or sulfone derivatives
Reduction: : Reduced analogs with altered electronic properties
Substitution: : Substituted ethanone derivatives with different functional groups
Scientific Research Applications
The compound has significant potential in various research domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: : Investigated for its interactions with biological macromolecules, aiding in the study of enzyme inhibition or protein binding.
Industry: : Utilized in the formulation of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The compound's effects are mediated through its interaction with various molecular targets. The benzylthio group could facilitate binding to hydrophobic pockets in proteins, while the quinolin-2-yloxy group could interact with aromatic or hydrogen-bonding regions, modulating the activity of enzymes or receptors. These interactions could disrupt normal biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone:
2-(Benzylthio)-1-(quinolin-2-yloxy)ethanone: : Lacks the pyrrolidinyl group, leading to different physical and chemical properties.
1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: : Missing the benzylthio group, which affects its reactivity and biological activity.
2-(Benzylthio)-1-(pyrrolidin-1-yl)ethanone:
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-22(16-27-15-17-6-2-1-3-7-17)24-13-12-19(14-24)26-21-11-10-18-8-4-5-9-20(18)23-21/h1-11,19H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZNQCNLHYQOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852941.png)
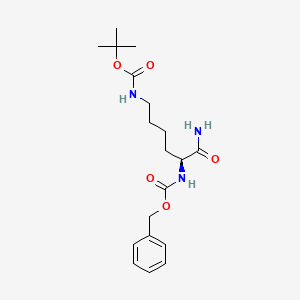
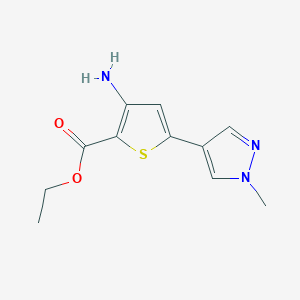
![2-(4-fluorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2852946.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol](/img/structure/B2852947.png)
![4-(3-fluorophenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2852948.png)
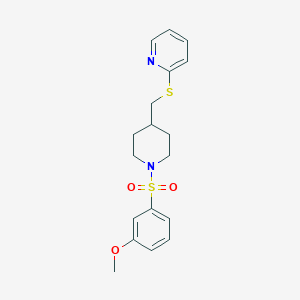
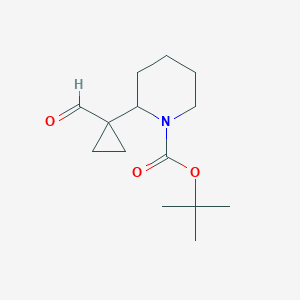
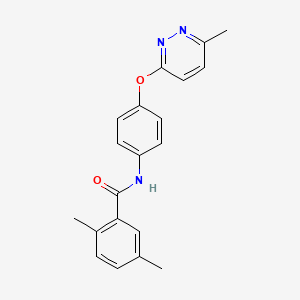
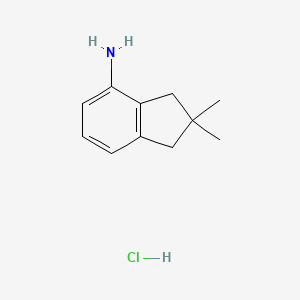
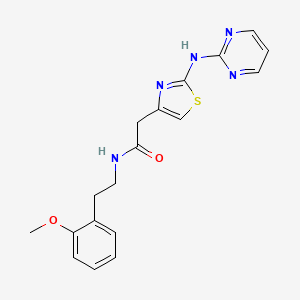
![N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2852960.png)
